![molecular formula C14H25ClN2O7 B1200256 Spectinomycin hydrochloride CAS No. 22193-75-5](/img/structure/B1200256.png)
Spectinomycin hydrochloride
Overview
Description
Spectinomycin hydrochloride is an aminocyclitol antibiotic that is produced by a species of soil microorganism known as Streptomyces spectabilis . It is primarily used to treat susceptible strains of Neisseria gonorrhoeae . It is also used in veterinary medicine to treat bacterial respiratory and enteric infections .
Synthesis Analysis
The biosynthesis of spectinomycin begins similarly to all aminoglycosides, with the formation of an inositol ring . The process starts with a glucose-6-phosphate, which is oxidized by NAD+ to form a ketone at C2 .
Molecular Structure Analysis
The molecular formula of Spectinomycin hydrochloride is C14H36Cl2N2O12 . The molecular weight is 495.3 g/mol . The structure of Spectinomycin hydrochloride is complex, with multiple chiral centers, hydroxyl groups, and amine groups .
Chemical Reactions Analysis
Spectinomycin hydrochloride can be analyzed using high-performance liquid chromatography with evaporative light scattering detection (HPLC−ELSD) .
Physical And Chemical Properties Analysis
Spectinomycin hydrochloride is a hydrate and a hydrochloride . It contains a spectinomycin (2+) .
Relevant Papers
There are several relevant papers on Spectinomycin hydrochloride. One paper discusses the use of Spectinomycin hydrochloride in the treatment of uncomplicated gonorrhea . Another paper discusses the determination of Spectinomycin hydrochloride and its related substances by HPLC-ELSD and HPLC-MSn .
Scientific Research Applications
Treatment of Gonorrhea
Spectinomycin HCl: is primarily used in human medicine for the treatment of uncomplicated gonorrhea . It is effective against most strains of Neisseria gonorrhoeae, with a minimum inhibitory concentration of less than 7.5 to 20 mcg/mL . The antibiotic binds to the 30S subunit of the ribosome, inhibiting bacterial protein synthesis and restricting its activity to gonococci .
Veterinary Medicine
In veterinary medicine, Spectinomycin HCl is utilized to treat bacterial respiratory and enteric infections. Its broad-spectrum nature makes it valuable for addressing various bacterial challenges in animals .
Analytical Chemistry
Spectinomycin HCl can be quantified and its impurities separated using ion-pair reversed-phase liquid chromatography combined with electrochemical detection. This method is particularly useful for substances that lack good UV-absorbing chromophores, making spectinomycin and its related impurities challenging to detect .
Quality Control in Pharma
As a certified reference material, Spectinomycin HCl is used in pharmaceutical release testing and method development for qualitative and quantitative analyses. It ensures the quality and safety of pharmaceutical products by characterizing and quantifying the active pharmaceutical ingredient and impurities .
Protein Synthesis Inhibition Studies
The mechanism of action of Spectinomycin HCl involves the inhibition of protein synthesis in bacterial cells. This property is exploited in scientific research to study the effects of protein synthesis inhibition and to understand the bacterial cell wall’s response to such interventions .
Antibiotic Mechanism Research
Research into the mechanisms of antibiotic action often utilizes Spectinomycin HCl due to its specific interaction with the 30S ribosomal subunit. This allows scientists to dissect the pathways and interactions involved in bacterial protein synthesis .
Development of Antibacterial Agents
Spectinomycin HCl’s action against gram-negative bacteria serves as a model for the development of new antibacterial agents. By understanding its efficacy and mechanism, researchers can design novel drugs that mimic or enhance its antibacterial properties .
Mechanism of Action
Target of Action
Spectinomycin hydrochloride primarily targets the 30S ribosomal protein S12 in bacterial cells . This protein is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. The 30S ribosomal subunit is part of the overall ribosome structure and plays a key role in the translation of mRNA into proteins .
Mode of Action
Spectinomycin hydrochloride acts as an inhibitor of protein synthesis . It binds to the 30S ribosomal subunit, specifically interacting with the S12 protein . This interaction disrupts the normal function of the ribosome, preventing the translation of mRNA into proteins . As a result, the bacterial cell is unable to produce the proteins it needs for various cellular functions, leading to its death . This makes Spectinomycin hydrochloride a bactericidal antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by Spectinomycin hydrochloride is the protein synthesis pathway . By inhibiting the function of the 30S ribosomal subunit, Spectinomycin hydrochloride disrupts the translation process, preventing the formation of new proteins . This has a significant downstream effect, as proteins are essential for numerous cellular functions, including metabolism, cell structure, and cell signaling .
Pharmacokinetics
Spectinomycin hydrochloride is rapidly and almost completely absorbed after intramuscular injection . The antibiotic is excreted by glomerular filtration . The plasma half-life is approximately 1-3 hours .
Result of Action
The primary result of Spectinomycin hydrochloride’s action is the death of the bacterial cell . By inhibiting protein synthesis, the antibiotic prevents the cell from producing the proteins it needs to survive and function . This leads to cell death, effectively treating the bacterial infection .
properties
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPVCOUVVAMJMZ-MTTMTQIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spectinomycin hydrochloride | |
CAS RN |
21736-83-4, 22193-75-5, 22189-32-8 | |
Record name | Spectinomycin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21736-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spectinomycin monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022193755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spectinomycin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spectinomycin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPECTINOMYCIN MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7KC2YV22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Spectinomycin hydrochloride?
A1: Spectinomycin hydrochloride is an aminocyclitol antibiotic that exerts its bactericidal effect by inhibiting protein synthesis. [, , ] It binds to the 30S ribosomal subunit of susceptible bacteria, primarily Neisseria gonorrhoeae, interfering with the initiation complex formation and elongation steps of protein synthesis. [, , ] This disruption leads to the production of non-functional proteins and ultimately bacterial cell death. [, , ]
Q2: What is the molecular formula and weight of Spectinomycin hydrochloride?
A2: The molecular formula for Spectinomycin hydrochloride is C14H24N2O7 · HCl. It has a molecular weight of 377.85 g/mol.
Q3: Are there any studies on the spectroscopic data of Spectinomycin hydrochloride?
A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been successfully applied to determine the content of Spectinomycin hydrochloride. []
Q4: What is known about the stability of Spectinomycin hydrochloride in different formulations?
A4: Researchers have developed oil suspension injections of Spectinomycin hydrochloride to improve stability and reduce irritation. [] The mixed auxiliary material solvent system in these formulations typically includes oil or ester for injection, suspending agent, emulsifier, wetting agent, and antioxidant. []
Q5: How is Spectinomycin hydrochloride absorbed and distributed in the body?
A5: Spectinomycin hydrochloride is administered intramuscularly and achieves high serum concentrations rapidly. [, , ] Studies show peak serum levels are reached approximately one hour after a 2g intramuscular injection. [] The drug exhibits good tissue penetration, including into tissue chamber fluid. []
Q6: What is the spectrum of activity of Spectinomycin hydrochloride?
A7: Spectinomycin hydrochloride primarily exhibits activity against Neisseria gonorrhoeae. [, , , , , , , , , , , , ] While it demonstrates some in vitro activity against other gram-negative bacteria, its clinical efficacy against these organisms is limited. [, ] Notably, it is ineffective against Chlamydia trachomatis, a common co-infection with gonorrhea. []
Q7: Has Spectinomycin hydrochloride been studied in animal models of infection?
A8: Yes, research utilizing a rabbit syphilis model has provided insights into the tissue fluid penetration and antitreponemal activity of Trospectomycin, a new Spectinomycin analog. [] These findings indirectly contribute to the understanding of Spectinomycin's pharmacokinetic properties and potential for treating syphilis. []
Q8: Are there known mechanisms of resistance to Spectinomycin hydrochloride in Neisseria gonorrhoeae?
A9: Although Spectinomycin was initially highly effective against N. gonorrhoeae, resistance has been observed. [, , ] One potential mechanism involves mutations in the ribosomal protein S5, leading to decreased binding affinity of Spectinomycin to the ribosome and subsequent treatment failures. [] Additionally, the potential for plasmid-mediated transfer of Spectinomycin resistance genes from other bacteria, particularly Enterobacteriaceae, raises concerns about the emergence and spread of resistance. []
Q9: Is there cross-resistance between Spectinomycin hydrochloride and other antibiotics?
A10: Research suggests a positive correlation between N. gonorrhoeae resistance to Spectinomycin hydrochloride and resistance to Penicillin G. [] This finding indicates potential cross-resistance mechanisms, possibly related to shared resistance determinants or common efflux pumps. []
Q10: What analytical methods are used to determine Spectinomycin hydrochloride concentration?
A11: Several analytical methods have been developed and validated for the analysis of Spectinomycin hydrochloride. These include:* Microbiological assay: A traditional method for determining antibiotic potency. []* High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): Provides high sensitivity and selectivity for quantifying Spectinomycin and related substances. []* HPLC with Evaporative Light Scattering Detection (ELSD): Offers a robust and sensitive alternative for analyzing Spectinomycin in various matrices. []* Gas Chromatography (GC): Suitable for determining benzene content in industrial hexane used in Spectinomycin hydrochloride production. [] * Spectrofluorimetry/Spectrophotometry: Utilizes the reaction of Spectinomycin with benzofurazan reagent to enable sensitive and specific quantification in various matrices. []
Q11: What methods are employed for the quality control of Spectinomycin hydrochloride?
A12: Quality control measures include testing for bacterial endotoxins using the Limulus amebocyte lysate (LAL) test as a sensitive alternative to the USP pyrogen test. [] Additionally, Molisch method can be applied for rapid identification of bacterial endotoxins. []
Q12: What are potential future research directions for Spectinomycin hydrochloride?
A14: Several research avenues warrant further exploration, including:* Investigating new Spectinomycin analogs with improved activity against resistant N. gonorrhoeae strains and potentially broader-spectrum activity. []* Developing novel drug delivery systems, such as nanoparticles, to enhance Spectinomycin hydrochloride's efficacy and target specific tissues. [] * Studying the impact of Spectinomycin hydrochloride on the gut microbiome and its implications for resistance development and overall health. []
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